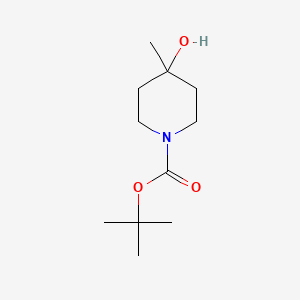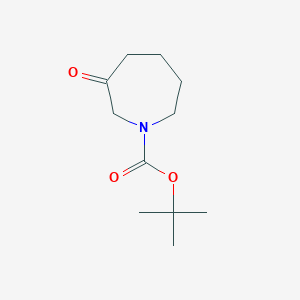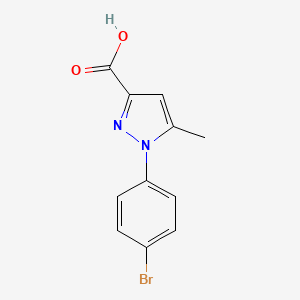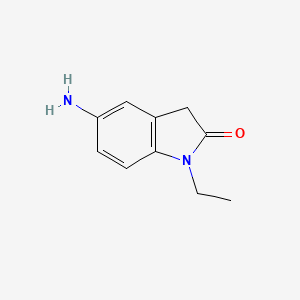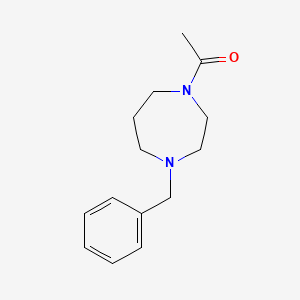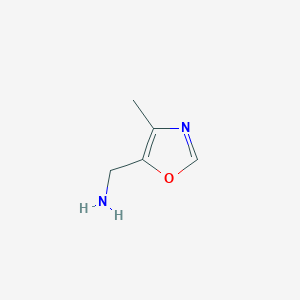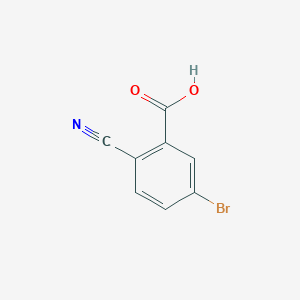
5-ブロモ-2-シアノ安息香酸
説明
5-Bromo-2-cyanobenzoic acid is an organic compound that belongs to the family of benzoic acids. It is characterized by the presence of a bromine atom at the 5-position and a cyano group at the 2-position on the benzoic acid ring. This compound has a molecular formula of C8H4BrNO2 and a molecular weight of 226.03 g/mol . It is widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and material science.
科学的研究の応用
5-Bromo-2-cyanobenzoic acid has a wide range of applications in scientific research, including:
作用機序
Target of Action
It’s known that similar compounds have been studied for their inhibitory activity against enzymes like α-glucosidase .
Mode of Action
Benzylic compounds, which include 5-bromo-2-cyanobenzoic acid, are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound and its targets.
Pharmacokinetics
The introduction of fluorine-containing groups on a bioactive molecule can potentially modulate its lipophilicity and/or its pharmacokinetics .
Result of Action
Similar compounds have shown inhibitory activity against enzymes like α-glucosidase .
Action Environment
It’s known that the compound is solid at room temperature , and its storage temperature is recommended to be between 2-8°C .
生化学分析
Biochemical Properties
5-Bromo-2-cyanobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic moleculesThese interactions are crucial for the synthesis of pharmaceuticals and other biologically active compounds .
Cellular Effects
5-Bromo-2-cyanobenzoic acid has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact metabolic pathways by altering the flux of metabolites through key enzymatic steps .
Molecular Mechanism
At the molecular level, 5-Bromo-2-cyanobenzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-cyanobenzoic acid can change over time. The compound is relatively stable under standard ambient conditions, but it may degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-cyanobenzoic acid vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage .
Metabolic Pathways
5-Bromo-2-cyanobenzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites. These interactions are essential for understanding its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-cyanobenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its use in biochemical and pharmaceutical research .
Subcellular Localization
The subcellular localization of 5-Bromo-2-cyanobenzoic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyanobenzoic acid typically involves the bromination of 2-cyanobenzoic acid. One common method is to react 2-cyanobenzoic acid with bromine in the presence of a catalyst and an organic solvent. The reaction conditions are usually mild, and the process yields a high purity product .
Industrial Production Methods
In industrial settings, the production of 5-Bromo-2-cyanobenzoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .
化学反応の分析
Types of Reactions
5-Bromo-2-cyanobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction utilizes a palladium catalyst and boronic acids to introduce diverse aryl or heteroaryl substituents.
Hydrolysis: Typically involves the use of acidic or basic conditions to convert the cyano group to a carboxylic acid.
Major Products Formed
Substitution Products: Various aryl or heteroaryl derivatives depending on the boronic acid used in the Suzuki-Miyaura coupling.
Carboxylic Acids: Formed through the hydrolysis of the cyano group.
類似化合物との比較
Similar Compounds
2-Bromo-5-cyanobenzoic acid: Similar structure but with the bromine and cyano groups at different positions.
5-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of a cyano group.
Uniqueness
5-Bromo-2-cyanobenzoic acid is unique due to the presence of both a bromine atom and a cyano group on the benzoic acid ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
5-bromo-2-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELBBGLIOALLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629974 | |
| Record name | 5-Bromo-2-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032231-28-9 | |
| Record name | 5-Bromo-2-cyanobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


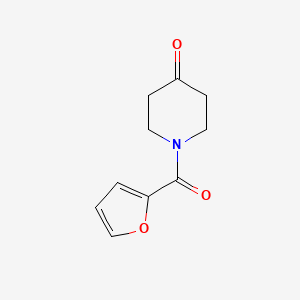
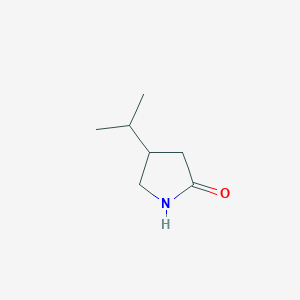
![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)
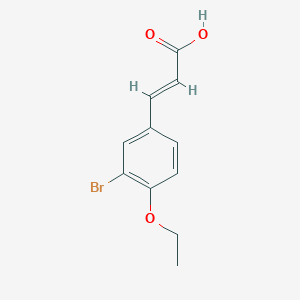
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)
